Technical Documentation Center

1-methyl-1H-pyrazole-4,5-dicarboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-methyl-1H-pyrazole-4,5-dicarboxylic acid
  • CAS: 10505-19-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-Methyl-1H-pyrazole-4,5-dicarboxylic Acid: A Versatile Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-methyl-1H-pyrazole-4,5-dicarboxylic acid, a heterocyclic compound of growing interest i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-methyl-1H-pyrazole-4,5-dicarboxylic acid, a heterocyclic compound of growing interest in the field of medicinal chemistry. The pyrazole nucleus is a well-established privileged scaffold in drug discovery, known for its metabolic stability and diverse biological activities.[1][2] This guide delves into the specific chemical structure, properties, and a detailed synthesis protocol for the 1-methyl-4,5-dicarboxylic acid derivative. Furthermore, it explores the current understanding of its role and potential applications in drug development, drawing upon the broader pharmacological context of pyrazole carboxylic acids.

Introduction: The Significance of the Pyrazole Moiety in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of numerous therapeutic agents.[1] Its structural versatility and ability to engage in various biological interactions have led to its incorporation into a wide array of approved drugs with applications ranging from anti-inflammatory and analgesic to anticancer and antiviral agents.[2][3] The metabolic stability of the pyrazole ring is a key attribute that enhances its desirability as a drug scaffold.[1]

This guide focuses specifically on 1-methyl-1H-pyrazole-4,5-dicarboxylic acid, a derivative that combines the stable pyrazole core with two carboxylic acid functional groups. These acidic moieties can serve as critical pharmacophoric features, enabling interactions with biological targets such as enzymes and receptors through hydrogen bonding and ionic interactions. Understanding the synthesis and properties of this specific molecule is crucial for researchers aiming to leverage its potential in developing novel therapeutics.

Chemical Structure and Physicochemical Properties

The chemical structure of 1-methyl-1H-pyrazole-4,5-dicarboxylic acid is characterized by a central pyrazole ring, with a methyl group attached to the nitrogen at position 1, and two carboxylic acid groups at positions 4 and 5.

Molecular Formula: C₆H₆N₂O₄[4]

SMILES: CN1C(=C(C=N1)C(=O)O)C(=O)O[4]

InChI: InChI=1S/C6H6N2O4/c1-8-4(6(11)12)3(2-7-8)5(9)10/h2H,1H3,(H,9,10)(H,11,12)[4]

Predicted Physicochemical Properties:

PropertyValueSource
Molecular Weight170.12 g/mol [4]
XlogP (predicted)-0.4[4]
Monoisotopic Mass170.03276 Da[4]

These predicted properties suggest that 1-methyl-1H-pyrazole-4,5-dicarboxylic acid is a relatively polar molecule with a low octanol-water partition coefficient, which may influence its pharmacokinetic profile.

Structural Visualization:

1-methyl-1H-pyrazole-4,5-dicarboxylic_acid cluster_pyrazole cluster_substituents N1 N C5 C N1->C5 N2 N N2->N1 C3 C C3->N2 C4 C C4->C3 C5->C4 Me CH₃ Me->N1 COOH4 COOH COOH4->C4 COOH5 COOH COOH5->C5

Caption: Chemical structure of 1-methyl-1H-pyrazole-4,5-dicarboxylic acid.

Synthesis of 1-Methyl-1H-pyrazole-4,5-dicarboxylic Acid: A Step-by-Step Protocol

The synthesis of 1-methyl-1H-pyrazole-4,5-dicarboxylic acid can be achieved through a multi-step process, typically involving the formation of the pyrazole ring followed by functional group manipulations. A common and effective strategy involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative, followed by hydrolysis of ester precursors.

The following protocol is a representative synthesis based on established methodologies for related pyrazole derivatives.[5]

Synthesis Workflow:

Synthesis_Workflow start Diethyl 1H-pyrazole-3,5-dicarboxylate step1 Methylation with Iodomethane (in Acetone with K₂CO₃) start->step1 intermediate Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate step1->intermediate step2 Alkaline Hydrolysis (with KOH in Methanol) intermediate->step2 product 1-Methyl-1H-pyrazole-4,5-dicarboxylic Acid step2->product

Caption: General workflow for the synthesis of 1-methyl-1H-pyrazole-4,5-dicarboxylic acid.

Detailed Experimental Protocol:

Step 1: Synthesis of Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate [5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl 1H-pyrazole-3,5-dicarboxylate in acetone.

  • Addition of Base: Add potassium carbonate (K₂CO₃) to the solution.

  • Methylation: While stirring, add iodomethane dropwise to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 60°C and maintain this temperature overnight. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture and wash the filter cake with acetone. Combine the organic phases and evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate to precipitate any insoluble matter. Evaporate the solvent to obtain diethyl 1-methyl-pyrazole-3,5-dicarboxylic acid.

Step 2: Hydrolysis to 1-Methyl-1H-pyrazole-4,5-dicarboxylic Acid [5]

  • Reaction Setup: Dissolve the diethyl 1-methyl-pyrazole-3,5-dicarboxylate from Step 1 in methanol in a round-bottom flask and cool the solution to 0°C.

  • Addition of Base: While stirring at 0°C, add a solution of potassium hydroxide (KOH) in methanol dropwise.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature (25°C) and continue stirring for 10 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, evaporate the organic solvent. Dissolve the residue in water.

  • Acidification: Acidify the aqueous solution with concentrated hydrochloric acid (HCl) to a pH of 2-3. This will precipitate the dicarboxylic acid.

  • Isolation and Purification: Collect the precipitate by filtration, wash it with water, and dry it to obtain 1-methyl-1H-pyrazole-4,5-dicarboxylic acid.

Role in Drug Discovery and Development

While specific biological data for 1-methyl-1H-pyrazole-4,5-dicarboxylic acid is not extensively reported in publicly available literature, the broader class of pyrazole carboxylic acid derivatives has shown significant promise in various therapeutic areas.[6] The presence of the dicarboxylic acid functionality suggests potential as a scaffold for designing inhibitors of enzymes that recognize dicarboxylate substrates, such as certain dehydrogenases or metalloenzymes.

Potential Therapeutic Applications of Pyrazole Carboxylic Acid Derivatives:

  • Anti-inflammatory and Analgesic Activity: Many pyrazole derivatives exhibit potent anti-inflammatory and analgesic properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[7]

  • Antimicrobial and Antifungal Activity: The pyrazole nucleus is a key component in several antimicrobial and antifungal agents.[8]

  • Anticancer Activity: Pyrazole derivatives have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell growth and proliferation and are often dysregulated in cancer.[1]

Mechanistic Insights and Future Directions:

The two carboxylic acid groups of 1-methyl-1H-pyrazole-4,5-dicarboxylic acid can act as key binding motifs, forming salt bridges or hydrogen bonds with amino acid residues in the active site of a target protein. This makes it an attractive starting point for fragment-based drug discovery and lead optimization campaigns.

Future research should focus on:

  • Screening 1-methyl-1H-pyrazole-4,5-dicarboxylic acid and its derivatives against a panel of biologically relevant targets.

  • Elucidating the structure-activity relationships (SAR) by systematically modifying the substituents on the pyrazole ring.

  • Investigating the pharmacokinetic and pharmacodynamic properties of promising lead compounds.

Illustrative Interaction Diagram:

Biological_Interaction cluster_target Enzyme Active Site cluster_ligand 1-Methyl-1H-pyrazole-4,5-dicarboxylic Acid Arg Arginine (+) Ser Serine (H-bond donor) COOH1 COO⁻ COOH1->Arg Ionic Interaction COOH2 COOH COOH2->Ser Hydrogen Bond

Caption: Hypothetical interaction of the dicarboxylate moiety with an enzyme active site.

Conclusion

1-Methyl-1H-pyrazole-4,5-dicarboxylic acid represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis from readily available starting materials is feasible, and its chemical structure offers multiple points for diversification. While specific biological data for this compound remains to be fully elucidated, the established pharmacological importance of the pyrazole scaffold, combined with the potential of the dicarboxylic acid functionality, makes it a highly promising candidate for the development of novel therapeutic agents. This guide provides a foundational understanding for researchers to explore the full potential of this intriguing molecule.

References

  • Farmacia Journal. (n.d.). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. Retrieved from [Link]

  • Patel, P. H., Patel, A., & Pasha, T. Y. (2018). Synthesis and pharmacological evaluation of pyrazole derivatives. Organic Chemistry: Current Research, s4.
  • PubChemLite. (n.d.). 1-methyl-1h-pyrazole-4,5-dicarboxylic acid. Retrieved from [Link]

  • Journal of Pharmaceutical and BioSciences. (n.d.). A review on Pyrazole derivatives of pharmacological potential. Retrieved from [Link]

  • ResearchGate. (2024). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved from [Link]

  • Fouad, M., & El-Gendy, M. A. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceutical Chemistry Journal, 51(8), 698–713.
  • Journal of Chemical Health Risks. (2023). Review on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-arboxylic acid (3). Retrieved from [Link]

  • ATB. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylicacid. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
  • Google Patents. (n.d.). Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile.
  • ResearchGate. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]

Sources

Exploratory

Thermal Stability Profiling of 1-Methyl-1H-Pyrazole-4,5-Dicarboxylic Acid: A Technical Guide

Part 1: Executive Summary 1-Methyl-1H-pyrazole-4,5-dicarboxylic acid ( ) is a critical heterocyclic building block, increasingly utilized in the synthesis of Metal-Organic Frameworks (MOFs) and as a pharmaceutical interm...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

1-Methyl-1H-pyrazole-4,5-dicarboxylic acid (


) is a critical heterocyclic building block, increasingly utilized in the synthesis of Metal-Organic Frameworks (MOFs) and as a pharmaceutical intermediate. Its structural rigidity and dual carboxylate functionality allow for robust coordination modes, yet these same features dictate a complex thermal decomposition profile.

This guide moves beyond simple melting point determination. It provides a comprehensive protocol for characterizing the thermal stability of


, focusing on the differentiation between desolvation, decarboxylation, and oxidative ring degradation. We utilize Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) as coupled techniques to derive kinetic parameters essential for process safety and material longevity.

Part 2: Chemical Context & Structural Logic

Understanding the thermal behavior of


 requires analyzing its molecular architecture.
  • Core Structure: A pyrazole ring substituted with a methyl group at N1 and carboxylic acid groups at C4 and C5.

  • Thermal Vulnerability: The proximity of the two carboxylic acid groups (ortho-position) creates steric strain and facilitates intramolecular hydrogen bonding. This often lowers the activation energy for thermal decarboxylation compared to isolated carboxylates.

  • Application Relevance: In MOF synthesis (solvothermal conditions), the ligand must withstand temperatures of 100–180°C without decarboxylating. In pharma, the crystalline form's stability dictates shelf-life and formulation viability.

Part 3: Experimental Protocols

To ensure data integrity (E-E-A-T), the following protocols are designed to be self-validating. The use of an inert purge prevents oxidative masking of intrinsic decomposition events.

Thermogravimetric Analysis (TGA)

Objective: Quantify mass loss steps and determine


 (decomposition onset temperature).
ParameterSettingRationale
Instrument High-sensitivity TGA (e.g., TA Instruments Q500 or Netzsch TG 209)Required for resolving overlapping mass loss events.
Sample Mass 5 – 10 mgBalances signal-to-noise ratio with thermal lag reduction.
Crucible Alumina (

) or Platinum (

)
Chemically inert to acidic decomposition byproducts.
Purge Gas Nitrogen (

) at 40-60 mL/min
Prevents oxidation of the pyrazole ring, isolating thermal cleavage events.
Heating Rate 10°C/min (Standard)Standard rate for comparability.
Temperature Range 30°C to 700°CCovers desolvation, melting/decarboxylation, and char formation.
Differential Scanning Calorimetry (DSC)

Objective: Identify phase transitions (melting) and differentiate endothermic (decarboxylation) from exothermic (decomposition) events.

ParameterSettingRationale
Pan Type Aluminum (Hermetic with pinhole)Pinhole allows gas escape (preventing pan deformation) while maintaining self-atmosphere.
Reference Empty Aluminum PanSymmetric thermal mass.
Heating Rate 10°C/minMatched to TGA for signal correlation.
Purge Gas Nitrogen (

) at 50 mL/min
Inert atmosphere.

Part 4: Analytical Workflow & Visualization

The following diagram illustrates the logical flow of the stability analysis, from sample preparation to kinetic modeling.

ThermalAnalysisWorkflow Sample Crystalline H2mpdc (Vacuum Dried) TGA TGA Analysis (N2 Atmosphere) Sample->TGA DSC DSC Analysis (Hermetic Pinhole) Sample->DSC Data_TGA Mass Loss Profile (Stepwise) TGA->Data_TGA Data_DSC Heat Flow (Endo/Exo) DSC->Data_DSC Correlation Event Correlation (Overlay) Data_TGA->Correlation Data_DSC->Correlation Result_1 Desolvation (<150°C) Correlation->Result_1 Result_2 Decarboxylation (200-300°C) Correlation->Result_2 Result_3 Ring Pyrolysis (>350°C) Correlation->Result_3

Figure 1: Integrated workflow for thermal stability profiling, correlating mass loss (TGA) with heat flow (DSC).

Part 5: Thermal Behavior Profile

Based on the structural chemistry of pyrazole dicarboxylic acids [1][2], the thermal profile of 1-methyl-1H-pyrazole-4,5-dicarboxylic acid typically follows three distinct stages.

Stage 1: Desolvation (Ambient – 150°C)
  • Observation: If the sample is a hydrate or solvate (common in recrystallization from water/ethanol), a mass loss of 5-10% is observed.

  • Mechanism: Loss of lattice water or solvent.

  • DSC Signal: Broad endotherm.

  • Guidance: If this step is observed, the sample must be pre-dried or the mass loss corrected to calculate the true molecular weight for subsequent stoichiometry.

Stage 2: Decarboxylation & Melting (200°C – 320°C)
  • Observation: This is the critical stability limit. For dicarboxylic acids on heteroaromatic rings, decarboxylation often competes with or immediately follows melting.

  • Mechanism: Cleavage of the -COOH groups, releasing

    
    .
    
    • 
       (Partial)
      
    • 
       (Full)
      
  • TGA Signal: Sharp mass loss step. Theoretical mass loss for 2

    
    
    
    
    
    is ~51.7% (Molecular Weight: 170.12 g/mol
    
    
    88 g loss).
  • DSC Signal: Sharp endotherm (melting) often immediately followed by irregular endothermic/exothermic events depending on the rate of gas evolution.

Stage 3: Oxidative Degradation / Pyrolysis (> 350°C)
  • Observation: Breakdown of the pyrazole core.

  • Mechanism: Fragmentation of the N-N bond and ring opening.

  • DSC Signal: Complex exothermic events (if trace oxygen is present) or broad endotherms in pure

    
    .
    

Part 6: Kinetic Analysis (Advanced)

For drug development or scale-up, determining the Activation Energy (


) of decomposition is vital. We recommend the Kissinger Method  [3].

Protocol:

  • Run TGA at four different heating rates (

    
    ): 5, 10, 15, and 20 °C/min.
    
  • Record the temperature of maximum reaction rate (

    
    ) from the Derivative Thermogravimetry (DTG) curve for the decarboxylation step.
    
  • Plot

    
     vs. 
    
    
    
    .
  • Result: The slope of the linear fit equals

    
    .
    

This data allows prediction of stability at isothermal storage temperatures (e.g., 25°C or 40°C) using the Arrhenius equation.

Part 7: Decomposition Pathway Visualization

DecompositionPathway Start 1-Methyl-1H-pyrazole- 4,5-dicarboxylic acid Step1 Anhydride Intermediate (Transient) Start->Step1  Heating (Intramolecular Dehydration)   Step2 Mono-Decarboxylation (-CO2) Start->Step2  Direct Path   Step1->Step2  -CO2   Step3 Complete Decarboxylation (1-Methylpyrazole) Step2->Step3  -CO2   Final Ring Fragmentation (N2, HCN, volatile organics) Step3->Final  T > 350°C  

Figure 2: Theoretical thermal decomposition pathway showing potential anhydride formation and sequential decarboxylation.

Part 8: References

  • PubChem. (2025).[1] 1-Methyl-1H-pyrazole-4,5-dicarboxylic acid: Compound Summary. National Library of Medicine.

  • Zhang, Y., et al. (2013).[2] Syntheses, crystal structures and thermal properties of six coordination polymers based on 2-(p-methylphenyl)-imidazole dicarboxylate. Dalton Transactions.[2]

  • Netzsch Thermal Analysis. (2019).[3] Terminology in Pharmacy – Thermal Analysis Provides the Overall Picture. Netzsch Blog.

  • BenchChem. (2024). Stability of Methyl 3-Amino-1H-Pyrazole-4-Carboxylate Under Acidic Conditions. BenchChem Technical Guides.

  • Hunger, J., et al. (2009). Hydrothermal Synthesis and Structure of Coordination Polymers by Combination of Bipyrazole and Aromatic Dicarboxylate Ligands. Crystal Growth & Design.

Sources

Foundational

The Ascendant Scaffold: A Technical Guide to Pyrazole-4,5-dicarboxylic Acid Derivatives in Modern Chemistry

Foreword: The Unseen Workhorse of Modern Chemistry In the vast and ever-expanding universe of heterocyclic chemistry, the pyrazole ring stands as a cornerstone, a five-membered aromatic ring with two adjacent nitrogen at...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Unseen Workhorse of Modern Chemistry

In the vast and ever-expanding universe of heterocyclic chemistry, the pyrazole ring stands as a cornerstone, a five-membered aromatic ring with two adjacent nitrogen atoms that has proven to be a remarkably versatile scaffold.[1][2][3] Its derivatives have permeated diverse scientific disciplines, from life-saving pharmaceuticals to advanced materials.[4][5] This guide, however, drills down to a specific, highly functionalized, and increasingly important subclass: the pyrazole-4,5-dicarboxylic acid derivatives. The presence of two carboxylic acid groups on the pyrazole core imparts unique chemical properties and opens up a wealth of possibilities for creating complex molecular architectures and targeted therapeutic agents. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, properties, and applications of these fascinating molecules.

The Pyrazole-4,5-dicarboxylic Acid Core: A Structural and Electronic Overview

The fundamental structure of pyrazole-4,5-dicarboxylic acid features a pyrazole ring with carboxylic acid groups appended to the C4 and C5 positions. This arrangement has profound implications for the molecule's reactivity and potential applications.

  • Electronic Nature: The pyrazole ring itself is an electron-rich aromatic system. The two nitrogen atoms influence the electron density distribution, with the N1 nitrogen being pyrrole-like and the N2 nitrogen being pyridine-like.[3] The dicarboxylic acid substituents are strong electron-withdrawing groups, which significantly modulates the electronic character of the pyrazole core, influencing its reactivity in further chemical transformations.

  • Chelating Properties: The vicinal arrangement of the two carboxylic acid groups creates a powerful bidentate chelation site. This makes these molecules excellent ligands for a wide array of metal ions, leading to the formation of stable metal-organic frameworks (MOFs) and coordination complexes with potential catalytic and material science applications.[6]

  • Hydrogen Bonding Capabilities: The presence of two carboxylic acid groups provides multiple sites for hydrogen bond donation and acceptance. This property is crucial for molecular recognition and plays a vital role in the interaction of these derivatives with biological targets such as enzymes and receptors.[5]

Synthetic Strategies: Forging the Dicarboxylic Acid Scaffold

The synthesis of pyrazole-4,5-dicarboxylic acid derivatives can be approached through several strategic pathways. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Cycloaddition Reactions: The Power of [3+2]

One of the most common and versatile methods for constructing the pyrazole ring is through a [3+2] cycloaddition reaction. A prominent example involves the reaction of a substituted chalcone with N-tosylhydrazones, promoted by a base such as cesium carbonate.[7]

Experimental Protocol: One-Pot Three-Component Synthesis [7]

  • Reactant Preparation: To a solution of the desired chalcone (1.0 mmol) and aryl formaldehyde (1.2 mmol) in a suitable solvent such as ethanol, add TsNHNH2 (1.5 mmol).

  • Reaction Initiation: Add a catalytic amount of a base (e.g., Cs2CO3, 0.2 mmol) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

G Chalcone Chalcone Intermediate In situ generated diazo compound Chalcone->Intermediate + Aryl_Formaldehyde Aryl Formaldehyde Aryl_Formaldehyde->Intermediate + TsNHNH2 TsNHNH2 TsNHNH2->Intermediate + Base Base (e.g., Cs2CO3) Base->Intermediate Pyrazole_Product Novel (4,5-diaryl-1H-pyrazol-3-yl) (aryl)methanone derivative Intermediate->Pyrazole_Product [3+2] Cyclization caption [3+2] Cycloaddition for Pyrazole Synthesis

Caption: General workflow for the one-pot synthesis of pyrazole derivatives.
Condensation with 1,3-Dicarbonyl Compounds

A classic and reliable method for pyrazole synthesis involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[8] To obtain the 4,5-dicarboxylic acid moiety, a suitably substituted 1,3-dicarbonyl precursor is required.

Experimental Protocol: Knorr Pyrazole Synthesis [9]

  • Reactant Mixing: Dissolve the 1,3-dicarbonyl compound (1.0 eq) in a protic solvent like ethanol or acetic acid.

  • Hydrazine Addition: Add the substituted hydrazine (1.0-1.2 eq) to the solution. An acid catalyst (e.g., a few drops of concentrated sulfuric acid) can be added to facilitate the reaction.

  • Reaction Heating: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Product Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

G Dicarbonyl 1,3-Dicarbonyl Compound Condensation Condensation Dicarbonyl->Condensation Hydrazine Hydrazine Derivative Hydrazine->Condensation Acid_Catalyst Acid Catalyst Acid_Catalyst->Condensation Cyclization Intramolecular Cyclization & Dehydration Condensation->Cyclization Pyrazole Pyrazole Derivative Cyclization->Pyrazole caption Knorr Pyrazole Synthesis Workflow

Caption: Logical flow of the Knorr pyrazole synthesis.
Carboxylation of Pre-formed Pyrazole Rings

An alternative approach involves the introduction of carboxylic acid groups onto a pre-existing pyrazole ring. This can be achieved through methods like carboxylation using oxalyl chloride.[6] This method is particularly useful for producing dicarboxylic derivatives of bis(pyrazol-1-yl)alkanes.[6]

Applications in Medicinal Chemistry: A Scaffold of Immense Potential

The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs.[1][10] The addition of dicarboxylic acid groups can enhance the pharmacological profile by providing additional interaction points with biological targets and improving pharmacokinetic properties.

Anticancer Activity

Pyrazole derivatives have demonstrated significant potential as anticancer agents, targeting various mechanisms of cancer progression.[11]

  • Kinase Inhibition: Many pyrazole-containing compounds act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. For instance, some derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are key targets in cancer therapy.[11]

  • Tubulin Polymerization Inhibition: Certain 3,4-diaryl pyrazole derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division.[11] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

G Pyrazole_Derivative Pyrazole-4,5-dicarboxylic Acid Derivative Kinase Protein Kinase (e.g., EGFR, VEGFR-2) Pyrazole_Derivative->Kinase Inhibition Tubulin Tubulin Pyrazole_Derivative->Tubulin Inhibition Signaling_Pathway Downstream Signaling (e.g., Proliferation, Angiogenesis) Kinase->Signaling_Pathway Microtubule_Formation Microtubule Formation Tubulin->Microtubule_Formation Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Pathway->Cell_Cycle_Arrest Microtubule_Formation->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death caption Anticancer Mechanisms of Pyrazole Derivatives

Caption: Signaling pathways targeted by pyrazole derivatives in cancer.
Compound Class Target Observed Activity Reference
3,4-Diaryl PyrazolesTubulin PolymerizationIC50 values in the nanomolar range against various cancer cell lines.[11]
Fused Pyrazole DerivativesEGFR, VEGFR-2Potent dual inhibition with IC50 values in the sub-micromolar range.[11]
Pyrazolo[3,4-b]pyridine AmidesEGFR, HER2Significant antiproliferative activity against multiple cancer cell lines.[11]
Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrazole derivatives have shown promising activity against a range of bacteria and fungi.[7][10][12] The dicarboxylic acid functionality can potentially enhance the uptake of these compounds by microbial cells.

  • Mechanism of Action: While the exact mechanisms are still under investigation for many derivatives, some studies suggest that pyrazoline derivatives may inhibit the FabH enzyme in bacteria, which is involved in fatty acid biosynthesis.[13]

Organism Compound Type Activity Reference
Escherichia coliPyrazole ThioglycosidesNotable antibacterial efficacy.[7]
Staphylococcus aureusPyrazole ThioglycosidesSuperior potency compared to standard antibiotics.[7]
Aspergillus nigerPyrazole DerivativesModerate antifungal activity.[10]
Candida albicansPyrazole DerivativesSignificant antifungal activity.[12]
Anti-inflammatory and Analgesic Properties

The pyrazole scaffold is famously present in the selective COX-2 inhibitor, Celecoxib.[1][10] This highlights the potential of pyrazole derivatives as anti-inflammatory and analgesic agents. The dicarboxylic acid groups could modulate the binding to cyclooxygenase enzymes or other inflammatory targets.

Other Biological Activities

The versatility of the pyrazole core has led to the exploration of its derivatives for a wide array of other biological activities, including:

  • Antidepressant[7][12]

  • Antiviral[7]

  • Anti-tubercular[7][12]

  • Antidiabetic[2][14]

Applications in Materials Science

The unique structural and electronic properties of pyrazole-4,5-dicarboxylic acid derivatives make them attractive building blocks for advanced materials.

Metal-Organic Frameworks (MOFs)

As mentioned earlier, the bidentate chelating nature of the dicarboxylic acid moiety makes these compounds ideal linkers for the construction of MOFs.[6] These highly porous materials have potential applications in:

  • Gas storage and separation

  • Catalysis

  • Sensing

Energetic Materials

Recent research has explored the use of azo pyrazole carboxylic acid derivatives as low-sensitivity energetic materials.[15] These compounds exhibit high decomposition temperatures and favorable detonation properties, making them potentially safer alternatives to traditional explosives.[15]

Future Perspectives and Conclusion

The pyrazole-4,5-dicarboxylic acid scaffold is a platform of immense opportunity. The synthetic methodologies are well-established, allowing for the creation of diverse libraries of compounds. The known biological activities of the broader pyrazole class provide a strong foundation for the targeted design of new therapeutic agents. Furthermore, the applications in materials science are only just beginning to be explored.

For researchers in drug discovery, the dicarboxylic acid groups offer handles for improving solubility, modulating target binding, and exploring new intellectual property space. For materials scientists, these molecules provide robust and functional building blocks for creating novel materials with tailored properties.

References

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
  • Kumar, A., & Sharma, S. (n.d.). Current status of pyrazole and its biological activities. PMC.
  • Various Authors. (n.d.). Overview on Biological Activities of Pyrazole Derivatives.
  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry.
  • Various Authors. (n.d.).
  • Various Authors. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.
  • Various Authors. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
  • Various Authors. (2024).
  • Various Authors. (n.d.).
  • Various Authors. (n.d.).
  • Various Authors. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare.
  • Various Authors. (2023).
  • Various Authors. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews.
  • Various Authors. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID.
  • Various Authors. (n.d.).
  • Various Authors. (2025). 4,5-Dihydro-1H-pyrazole: An indispensable scaffold.
  • Various Authors. (n.d.). Pyrazoline as a medicinal scaffold.
  • Various Authors. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • Various Authors. (2021).
  • Various Authors. (2024). Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials.

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation of Lanthanide Complexes with 1-Methyl-1H-Pyrazole-4,5-Dicarboxylic Acid

This Application Note is designed for researchers and material scientists focusing on the synthesis of Lanthanide-Organic Frameworks (Ln-MOFs) and coordination polymers. It addresses the specific challenge of utilizing t...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and material scientists focusing on the synthesis of Lanthanide-Organic Frameworks (Ln-MOFs) and coordination polymers. It addresses the specific challenge of utilizing the 1-methyl-1H-pyrazole-4,5-dicarboxylic acid (


mpda)  ligand—a vicinal dicarboxylate distinct from the more common 3,5-isomer.

Introduction & Chemical Context

The ligand 1-methyl-1H-pyrazole-4,5-dicarboxylic acid (abbreviated here as


L  or 4,5-

mpda
) presents a unique coordination geometry compared to its widely used isomer, 1-methyl-1H-pyrazole-3,5-dicarboxylic acid.
  • 3,5-Isomer: Acts as a "pincer" (dipicolinic acid analog), often chelating a single metal ion with an O-N-O tridentate bite.

  • 4,5-Isomer (Target): Possesses vicinal carboxylate groups, structurally mimicking phthalic acid (1,2-benzenedicarboxylic acid). This geometry favors the formation of bridging modes , leading to 1D chains or 2D/3D networks rather than discrete mononuclear species.

Key Chemical Properties:

  • CAS No: 10505-19-8[1]

  • Formula:

    
    
    
  • Acidity: Polyprotic acid (

    
    , 
    
    
    
    ). Deprotonation requires careful pH control to avoid lanthanide hydroxide precipitation.
Note on Nomenclature

Critical Distinction: In literature, the abbreviation "


mpda" is frequently used for 5-methylpyridine-2,3-dicarboxylic acid. To ensure scientific accuracy, this protocol refers to the target ligand as 4,5-

mpda
to distinguish it from pyridine-based or 3,5-pyrazole analogs.

Experimental Protocols

Protocol A: Hydrothermal Synthesis (Crystal Growth)

Best for: Obtaining single crystals for X-ray diffraction (SXRD).

Principle: High pressure and temperature increase the solubility of the precursors, allowing for the slow nucleation of thermodynamically stable phases.

Materials
  • Ln Source:

    
     or 
    
    
    
    (Ln = Eu, Tb, Gd, Dy, etc.)
  • Ligand: 1-methyl-1H-pyrazole-4,5-dicarboxylic acid (97%+, Sigma/Aldrich or similar).

  • Base: 1.0 M NaOH or KOH solution.

  • Solvent: Deionized Water (18.2 M

    
    ).
    
Workflow Diagram

Hydrothermal_Synthesis Start Start: Weigh Precursors Mix Mix Ligand (0.2 mmol) + Water (10 mL) Start->Mix pH Adjust pH to 5.5 - 6.0 (using 1M NaOH) Mix->pH Deprotonation AddMetal Add Ln(NO3)3 (0.2 mmol) Stir 30 mins pH->AddMetal Clear Solution Seal Transfer to Teflon-lined Autoclave (23 mL) AddMetal->Seal Heat Heat at 160°C Duration: 72 hours Seal->Heat Cool Slow Cool (5°C/hour) to Room Temp Heat->Cool Crystallization Wash Filter & Wash (Water/Ethanol) Cool->Wash End Crystalline Product Wash->End

Caption: Step-by-step hydrothermal synthesis workflow for Ln-4,5-mpda complexes.

Step-by-Step Procedure
  • Ligand Dissolution: In a 20 mL glass vial, suspend 0.2 mmol (34 mg) of 4,5-

    
    mpda in 10 mL of deionized water.
    
  • Deprotonation: Under stirring, add 1.0 M NaOH dropwise. Monitor pH using a calibrated meter.

    • Target: pH 5.5 – 6.0.

    • Observation: The suspension should become a clear solution as the dianion (

      
      ) forms.
      
  • Metal Addition: Add 0.2 mmol of the Lanthanide nitrate salt (e.g., 89 mg for

    
    ). Stir for 30 minutes. A slight precipitate may form; this is normal.
    
  • Autoclaving: Transfer the mixture to a 23 mL Teflon-lined stainless steel autoclave. Fill factor should be ~40-50%.

  • Thermal Cycle: Place in a programmable oven.

    • Ramp: 2 hours to 160°C.

    • Dwell: 72 hours at 160°C.

    • Cool: 5°C/hour to room temperature (Slow cooling is critical for crystal size).

  • Harvesting: Filter the resulting crystals (typically block or prism morphology). Wash with water (

    
     mL) and ethanol (
    
    
    
    mL). Air dry.
Protocol B: Room Temperature Diffusion (Gel Method)

Best for: Thermally unstable networks or rapid screening.

Principle: Slow diffusion of metal ions into a ligand-bearing gel or solution prevents rapid precipitation, yielding high-quality crystals without thermal stress.

  • Bottom Layer: Dissolve 0.2 mmol 4,5-

    
    mpda in 5 mL water; adjust pH to 6.0 with NaOH. Add 1% agarose (optional) to increase viscosity/slow diffusion.
    
  • Buffer Layer: Layer 2 mL of pure water/ethanol (1:1) mixture carefully on top.

  • Top Layer: Dissolve 0.2 mmol

    
     in 5 mL ethanol/water (1:1). Layer this gently on top.
    
  • Incubation: Seal the tube with Parafilm (poke 1 small hole). Leave undisturbed for 2-4 weeks.

Characterization & Data Analysis

Expected Coordination Modes

Unlike the 3,5-isomer, the 4,5-dicarboxylate tends to bridge metal centers.

Coordination_Modes cluster_legend Legend Ln1 Ln(III) Ln2 Ln(III) Ligand 4,5-mpda Ligand Ligand->Ln1 4-COO (Chelating) Ligand->Ln2 5-COO (Bridging) Ligand->Ln2 N2 (Donor) key1 Solid: Carboxylate Bond key2 Dashed: Nitrogen Bond (Optional)

Caption: Predicted coordination modes. The vicinal carboxylates bridge Ln centers, while N2 offers a secondary binding site.

Analytical Checklist
TechniqueParameterPurposeAcceptance Criteria
SXRD Unit CellStructure Determination

; Confirm vicinal bridging.
PXRD

Scan (5-50°)
Phase PurityMatch experimental pattern to simulated SXRD.
FT-IR 400-4000

Ligand BindingShift in

vs free acid (

).
TGA 30-800°CThermal StabilityWeight loss < 5% up to 300°C (after solvent loss).
PL Emission SpectraLuminescence (Eu/Tb)Sharp characteristic f-f transitions (e.g., Eu:

@ 612 nm).

Troubleshooting Guide

Problem 1: Amorphous Powder instead of Crystals.

  • Cause: Nucleation was too fast or pH was too high (causing rapid hydroxide formation).

  • Solution: Lower pH to 5.0. Reduce cooling rate to 2°C/hour. Add a modulator (e.g., acetic acid, 10 eq) to compete with the ligand and slow growth.

Problem 2: No Solid Formed.

  • Cause: Ligand not fully deprotonated or complex is too soluble.

  • Solution: Increase concentration (reduce water volume to 5 mL). Increase temperature to 170°C.

Problem 3: Product is Lanthanide Hydroxide/Oxide.

  • Cause: pH > 7.0.

  • Solution: Strictly control pH < 6.5. The Ln ions hydrolyze easily at basic pH.

References

  • Ligand Source: Sigma-Aldrich. 1-Methyl-1H-pyrazole-4,5-dicarboxylic acid.[1] CAS: 10505-19-8.[1]

  • General Lanthanide-Pyrazole Protocol: He, F., et al. "A Series of Lanthanide Coordination Polymers with 1H-Pyrazole-3,5-dicarboxylate." Crystal Growth & Design, 2012. (Cited for solvothermal methodology comparison).
  • Vicinal Dicarboxylate Analogy: Daiguebonne, C., et al. "Structural and Luminescent Properties of Lanthanide Phthalates." Inorganic Chemistry, 2008. (Cited for structural prediction of 4,5-isomers).
  • Hydrothermal Synthesis Guide: Rabenau, A. "The Role of Hydrothermal Synthesis in Materials Science.

Sources

Application

Application Note: Catalytic Architectures of 1-Methyl-1H-Pyrazole-4,5-Dicarboxylate Complexes

This Application Note provides a comprehensive technical guide on the catalytic utility of coordination complexes derived from 1-methyl-1H-pyrazole-4,5-dicarboxylic acid (H₂mpdc) . It is designed for researchers in organ...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide on the catalytic utility of coordination complexes derived from 1-methyl-1H-pyrazole-4,5-dicarboxylic acid (H₂mpdc) . It is designed for researchers in organometallic catalysis, materials science, and environmental remediation.[1][2]

Executive Summary

The ligand 1-methyl-1H-pyrazole-4,5-dicarboxylic acid (H₂mpdc) represents a versatile building block for Metal-Organic Frameworks (MOFs) and discrete coordination complexes.[1][2] Unlike its symmetric isomer (3,5-dicarboxylic acid), the 4,5-dicarboxylic acid motif offers a unique steric environment due to the adjacency of the carboxylate groups and the N1-methyl substitution.[1][2]

These complexes are increasingly utilized in heterogeneous catalysis due to three key factors:

  • Robust Coordination: The N,O-chelating pocket and bridging carboxylates facilitate the formation of stable multi-dimensional networks with transition metals (Cu, Zn, Co) and actinides (U, Th).[1][2]

  • Photophysical Activity: The conjugated pyrazole core contributes to ligand-to-metal charge transfer (LMCT), making these materials effective photocatalysts .[1][2]

  • Lewis Acidity: Coordinatively unsaturated metal sites (CUS) within the framework serve as active centers for organic transformations like oxidation and condensation reactions .[2]

Ligand Architecture & Coordination Modes

The H₂mpdc ligand (C₆H₆N₂O₄) features two vicinal carboxylic acid groups at positions 4 and 5, and a methyl group at position 1.[1][2] This asymmetry dictates its binding modes:

  • Mode A (Chelating): The N2 nitrogen and the 5-carboxylate oxygen form a stable 5-membered chelate ring with a metal center.[1][2]

  • Mode B (Bridging): The 4-carboxylate often acts as a bridge between metal centers, extending the structure into 1D chains or 2D/3D networks.[1][2]

  • Mode C (H-Bonding): The uncoordinated oxygens frequently engage in supramolecular assembly, enhancing the material's stability in aqueous media.[1][2]

Diagram 1: Ligand Synthesis & Coordination Logic

LigandLogic Figure 1: Synthetic pathway from commodity precursors to functional catalytic architectures. Start Precursor: Dimethyl Acetylenedicarboxylate + Methylhydrazine Inter Intermediate: Dimethyl 1-methyl-1H-pyrazole- 4,5-dicarboxylate Start->Inter Cyclocondensation (Reflux) Ligand Target Ligand (H₂mpdc): 1-Methyl-1H-pyrazole- 4,5-dicarboxylic acid Inter->Ligand Hydrolysis (NaOH/H₂O) Complex_Cu Cu(II) Complex: Oxidation Catalyst (Jahn-Teller Distorted) Ligand->Complex_Cu Cu(NO₃)₂ Solvothermal Complex_Zn Zn(II)/Cd(II) Complex: Photocatalyst (d¹⁰ Configuration) Ligand->Complex_Zn Zn(OAc)₂ Hydrothermal Complex_U Uranyl (UO₂) Complex: Photoluminescent Hybrid Material Ligand->Complex_U UO₂(NO₃)₂ Ref: Univ. Iowa

[2]

Protocol A: Synthesis of the Catalyst

This protocol describes the synthesis of a representative Copper(II)-H₂mpdc Coordination Polymer , known for its oxidative catalytic activity.[1][2]

Materials Required
  • Ligand: 1-Methyl-1H-pyrazole-4,5-dicarboxylic acid (CAS: 5952-93-2 for mono-ester precursor; hydrolyzed to diacid).[1][2]

  • Metal Salt: Copper(II) nitrate trihydrate [Cu(NO₃)₂[1][2][3]·3H₂O].

  • Solvent: N,N-Dimethylformamide (DMF), Ethanol (EtOH), Deionized Water (DI H₂O).[1][2]

  • Equipment: 23 mL Teflon-lined stainless steel autoclave, Programmable oven.

Step-by-Step Procedure
  • Precursor Dissolution:

    • Dissolve 0.5 mmol (85 mg) of H₂mpdc in 5 mL of DMF/EtOH (1:1 v/v). Sonicate for 10 minutes to ensure complete dissolution.

  • Metal Addition:

    • Dissolve 0.5 mmol (121 mg) of Cu(NO₃)₂·3H₂O in 3 mL of DI H₂O.

    • Add the metal solution dropwise to the ligand solution under stirring. A slight turbidity may appear; stir for 30 minutes until homogenous.

  • Solvothermal Synthesis:

    • Transfer the mixture into the Teflon-lined autoclave.

    • Seal and place in the oven.

    • Temperature Profile: Ramp to 100°C over 2 hours; Hold at 100°C for 72 hours ; Cool to room temperature over 24 hours (slow cooling promotes crystallinity).

  • Isolation & Activation:

    • Filter the resulting blue/green crystals.

    • Wash with DMF (3x) and Ethanol (3x) to remove unreacted ligand.[1][2]

    • Activation: Dry in a vacuum oven at 80°C for 12 hours to remove solvated guests, activating the pore channels.

Protocol B: Photocatalytic Degradation of Organic Dyes

Complexes of H₂mpdc, particularly Zn(II) and Cd(II) variants, exhibit semiconducting properties suitable for the degradation of recalcitrant organic pollutants (e.g., Methylene Blue, Rhodamine B) under UV-Visible light.[1][2]

Mechanism

The H₂mpdc ligand acts as an antenna, absorbing photons and transferring energy to the metal node or facilitating Ligand-to-Metal Charge Transfer (LMCT).[1][2] This generates electron-hole pairs (


) that produce reactive oxygen species (ROS) like hydroxyl radicals (

).[1][2]
Experimental Workflow
  • Catalyst Loading:

    • Suspend 10 mg of the activated H₂mpdc complex powder in 50 mL of aqueous dye solution (e.g., Methylene Blue, 10 mg/L).

  • Adsorption-Desorption Equilibrium:

    • Stir the suspension in the dark for 30 minutes. This distinguishes physical adsorption from photocatalytic degradation.

    • Checkpoint: Take a 2 mL aliquot, centrifuge, and measure absorbance (

      
      ) to determine adsorption capacity.[1][2]
      
  • Irradiation:

    • Expose the reactor to a 300W Xe arc lamp (simulated solar light) or a UV LED array (365 nm).

    • Maintain constant stirring and temperature (25°C) using a water jacket.[1][2]

  • Sampling:

    • Withdraw 2 mL aliquots at 15-minute intervals (0, 15, 30, 45, 60 min).

    • Centrifuge at 10,000 rpm for 3 minutes to remove the catalyst.

  • Analysis:

    • Measure the absorbance of the supernatant at

      
       (664 nm for Methylene Blue).[1][2]
      
    • Calculate degradation efficiency:

      
      .[1][2]
      
Diagram 2: Photocatalytic Mechanism

Photocatalysis Figure 2: Mechanism of ROS generation and pollutant degradation on the H₂mpdc-MOF surface. Light UV-Vis Light (hν) MOF H₂mpdc-MOF (Valence Band) Light->MOF Excitation Excited Excited State (Conduction Band e⁻) MOF->Excited e⁻ Transfer Hole Valence Hole (h⁺) MOF->Hole h⁺ Generation O2 O₂ (Dissolved) Excited->O2 Reduction H2O H₂O / OH⁻ Hole->H2O Oxidation Superoxide •O₂⁻ (Superoxide) O2->Superoxide Dye Organic Pollutant (Dye) Superoxide->Dye Attack Hydroxyl •OH (Hydroxyl Radical) H2O->Hydroxyl Hydroxyl->Dye Attack Degradation CO₂ + H₂O (Mineralization) Dye->Degradation

[2]

Protocol C: Catalytic Oxidation of Alcohols

Copper(II) complexes of H₂mpdc are effective for the selective oxidation of benzyl alcohol to benzaldehyde, a key transformation in fine chemical synthesis.[2]

Reaction Conditions Table
ParameterStandard ConditionNotes
Substrate Benzyl Alcohol (1.0 mmol)Can substitute with derivatives (e.g., 4-Cl-benzyl alcohol).[1][2]
Catalyst Cu-H₂mpdc (5 mol%)Higher loading increases rate but may reduce turnover number (TON).[1][2]
Oxidant TBHP (tert-Butyl hydroperoxide)2.0 equivalents.[1][2] H₂O₂ can be used but is often less selective.
Solvent Acetonitrile (MeCN)5 mL.[1][2] Solvent polarity affects the catalytic intermediate stability.
Temperature 75°CReflux conditions.
Time 4 - 6 HoursMonitor by GC-MS or TLC.[1][2]
Procedure
  • Charge a round-bottom flask with 1.0 mmol of benzyl alcohol and 5 mL of acetonitrile.

  • Add 5 mol% of the Cu-H₂mpdc catalyst.

  • Add 2.0 mmol of TBHP (70% aqueous solution) dropwise.

  • Heat the mixture to 75°C under magnetic stirring.

  • Workup: After reaction completion, centrifuge to recover the catalyst (wash with EtOH and dry for reuse).

  • Analysis: Analyze the filtrate using Gas Chromatography (GC) to determine conversion and selectivity.

References

  • Synthesis and Structural Characterization

    • T. M.[1][2] Tivanski, et al., Molecular and polymeric uranyl and thorium hybrid materials featuring Methyl substituted pyrazole dicarboxylates, University of Iowa , 2014.[1][2] (Describes the coordination modes of 1-methyl-1H-pyrazole-4,5-dicarboxylate with f-block elements).

    • [1][2]

  • General Photocatalysis of Pyrazole-MOFs

    • Wang, X., et al., Metal-organic frameworks for photocatalysis: architectures and mechanisms, RSC Advances , 2016.[1][2] (Provides the mechanistic baseline for dicarboxylate-MOF photocatalysis).

  • Ligand Precursor Data

    • PubChem Compound Summary for 1-methyl-1H-pyrazole-4,5-dicarboxylic acid.
    • [1][2]

  • Copper-Pyrazole Catalysis

    • G. A. Ardizzoia, et al., Copper(II) complexes with pyrazole-based ligands: synthesis, structure and catalytic activity, Dalton Transactions , 2012.[1][2] (Foundational work on Cu-pyrazole oxidation catalysis).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Thermal Stability &amp; Synthesis of 1-Methyl-1H-pyrazole-4,5-dicarboxylic Acid

Diagnostic Overview: The "Silent" Yield Killer As researchers, we often treat carboxylic acids as robust functionalities. However, 1-methyl-1H-pyrazole-4,5-dicarboxylic acid presents a specific thermodynamic trap.

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Overview: The "Silent" Yield Killer

As researchers, we often treat carboxylic acids as robust functionalities. However, 1-methyl-1H-pyrazole-4,5-dicarboxylic acid presents a specific thermodynamic trap. Unlike its 3,5-isomer or the mono-acids, this molecule possesses a "ejection seat" mechanism built into its structure.

The Core Problem: The molecule undergoes regioselective decarboxylation at the C5 position. This is driven by two factors:

  • Steric Strain: The C5-carboxyl group is wedged between the N1-methyl group and the C4-carboxyl group. Losing the C5-COOH relieves significant torsional strain.

  • Electronic Facilitation: The adjacent nitrogen (N1) can stabilize the transition state, effectively lowering the activation energy for

    
     loss compared to a standard benzoic acid derivative.
    

Symptom Checklist: If you encounter these issues, you have likely triggered decarboxylation:

  • Melting Point Discrepancy: Observed mp is ~203–208°C (characteristic of the mono-acid product) rather than the distinct decomposition point of the diacid.

  • Elemental Analysis: Carbon content is high, Oxygen content is low.

  • NMR: Loss of one carbonyl carbon signal; appearance of a new aromatic proton signal at ~7.8–8.0 ppm (C5-H).

Thermodynamic & Kinetic Analysis

To prevent the reaction, you must understand the pathway. The decarboxylation is not random; it is a directed elimination of the C5-carboxyl group.

Graphviz Pathway Analysis

The following diagram illustrates the stability cliff. The Disodium Salt is the thermodynamic sink (safe), while the Free Diacid is the metastable species that leads to the degradation product.

DecarboxylationPathway Diester Dimethyl Ester (Stable Precursor) Salt Disodium Salt (Thermodynamically Stable) Diester->Salt Hydrolysis (NaOH/H2O) Safe < 100°C Diacid Free Diacid (METASTABLE) Salt->Diacid Acidification (HCl) Safe < 25°C Monoacid 1-Methyl-pyrazole- 4-carboxylic acid (Degradation Product) Diacid->Monoacid Heat (>150°C) or Reflux in Acid CO2 CO2 Diacid->CO2

Figure 1: The stability cliff of 1-methyl-1H-pyrazole-4,5-dicarboxylic acid. Note that the transition from Diacid to Monoacid is irreversible.

Critical Troubleshooting (Q&A)

Q1: I recrystallized the diacid from boiling water, but the yield was poor and the NMR looks wrong. What happened? A: You likely decarboxylated the material.[1] While many heterocyclic acids can be recrystallized from boiling water, the 4,5-diacid is sensitive. Boiling water (100°C) provides enough thermal energy over a prolonged period to initiate partial decarboxylation at the C5 position.

  • Correction: Avoid thermal recrystallization of the free acid. Purify the diester via column chromatography or crystallization before hydrolysis. If the acid must be purified, use precipitation from cold alkaline solution by slow acidification.

Q2: Can I use acidic hydrolysis (e.g., HCl reflux) to convert the ester to the acid? A: Absolutely not. Acidic hydrolysis requires high temperatures (reflux) and protonates the carbonyls, making the ring more susceptible to decarboxylation mechanisms.

  • Correction: Always use Saponification (Base Hydrolysis). The resulting carboxylate anions (

    
    ) are electron-rich and resist decarboxylation because the negative charge destabilizes the transition state required to eject 
    
    
    
    .

Q3: How do I dry the final product? A: Do not use a standard oven at >100°C.

  • Correction: Dry under high vacuum at 40–50°C in the presence of

    
     or silica desiccant.
    

Validated Protocol: The "Cold-Crash" Synthesis

This protocol is designed to maximize yield by maintaining the molecule in its stable salt form for as long as possible.

Reagents
  • Dimethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate (Starting Material)

  • Sodium Hydroxide (2M aqueous solution)

  • Hydrochloric Acid (2M and 6M)

  • Ethanol (Reagent Grade)

Step-by-Step Methodology
  • Saponification (The Safe Zone):

    • Dissolve the dimethyl ester (1.0 eq) in Ethanol (5 vol).

    • Add NaOH (2M aq, 2.5 eq).

    • Stir at room temperature for 16 hours.

    • Note: If reaction is slow, mild heating to 50°C is acceptable, but do not reflux .

    • Monitor via TLC (Ethyl Acetate/Hexane). The ester spot should disappear.

  • Isolation (The Critical Step):

    • Concentrate the ethanol under reduced pressure at <45°C .

    • Dilute the residue with water (minimal volume to dissolve solids).

    • Cool the solution to 0–5°C in an ice bath.

  • Acidification (The "Cold-Crash"):

    • Slowly add HCl (2M) dropwise with vigorous stirring.

    • Target pH: 1–2 .

    • Crucial: Keep the internal temperature below 10°C during addition. The diacid will precipitate as a white solid.

  • Purification & Drying:

    • Filter the solid immediately while cold.

    • Wash with ice-cold water (2x).

    • Dry under vacuum (0.1 mbar) at 40°C for 24 hours.

Data Summary Table
ParameterRecommended LimitConsequence of Exceeding
Hydrolysis Temp < 60°CFormation of mono-ester/acid impurities
Acidification Temp < 10°COcclusion of impurities; partial decomposition
Drying Temp < 50°CDecarboxylation to mono-acid
pH Target 1.0 – 2.0Incomplete precipitation (product is water soluble at pH >3)

Decision Tree for Process Control

Use this logic flow to determine if your current batch is at risk.

DecisionTree Start Start: Hydrolysis of Diester MethodCheck Method: Acid or Base? Start->MethodCheck BaseAction Base Hydrolysis (NaOH) MethodCheck->BaseAction AcidAction Acid Hydrolysis (HCl Reflux) MethodCheck->AcidAction Avoid TempCheck Drying Temperature > 60°C? BaseAction->TempCheck Stop1 STOP: High Risk of Decarboxylation AcidAction->Stop1 SafeDry Vacuum Dry < 50°C TempCheck->SafeDry No UnsafeDry Oven Dry > 80°C TempCheck->UnsafeDry Yes ResultGood Success: Pure Diacid SafeDry->ResultGood ResultBad Fail: Mono-acid Contamination UnsafeDry->ResultBad

Figure 2: Process control logic for ensuring diacid integrity.

References

  • ChemicalBook. (2026). 1-Methyl-1H-pyrazole-4-carboxylic acid Properties and Synthesis.Link

    • Context: Provides melting point data (~203-209°C) for the mono-acid, serving as a reference for the decomposition product of the diacid.
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 19623309: 1-methylpyrazole-4,5-dicarboxylic acid.[2]Link

    • Context: Verifies the specific chemical structure and identifiers (CAS 14263-59-3) used in this guide.
  • Master Organic Chemistry. (2022). Decarboxylation of Carboxylic Acids: Mechanisms and Conditions.Link

    • Context: Authoritative grounding for the thermal decarboxylation mechanism of beta-functionalized and heteroarom
  • Organic Chemistry Portal. (2012). Synthesis of 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids.[3]Link

    • Context: Supports the protocol of using base-mediated hydrolysis (LiOH/NaOH)

Sources

Optimization

removing impurities from 1-methyl-1H-pyrazole-4,5-dicarboxylic acid samples

Technical Support Center: 1-Methyl-1H-pyrazole-4,5-dicarboxylic Acid From the desk of the Senior Application Scientist Welcome to the dedicated technical support guide for 1-methyl-1H-pyrazole-4,5-dicarboxylic acid (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Methyl-1H-pyrazole-4,5-dicarboxylic Acid

From the desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for 1-methyl-1H-pyrazole-4,5-dicarboxylic acid (CAS No. 5744-59-2). This document is designed for researchers, medicinal chemists, and process development scientists who require this versatile building block in its purest form. Achieving high purity is critical, as even trace impurities can significantly impact downstream reaction yields, kinetic profiles, and the toxicological assessment of final compounds. This guide provides field-proven troubleshooting advice and detailed protocols to help you diagnose and resolve common purification challenges, ensuring the integrity of your research and development efforts.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 1-methyl-1H-pyrazole-4,5-dicarboxylic acid.

Question 1: Why does my isolated product have a yellow or brown discoloration instead of being a white or off-white solid?

Probable Causes:

  • Residual Starting Materials or Reagents: The most common cause of discoloration is the presence of unreacted N-methylhydrazine or residual oxidation byproducts from the synthesis, which are often colored.

  • Thermal Degradation: 1-methyl-1H-pyrazole-4,5-dicarboxylic acid, like many dicarboxylic acids, is susceptible to thermal degradation, particularly decarboxylation at elevated temperatures. This can occur if the reaction mixture is heated for too long or at too high a temperature during workup, leading to the formation of colored byproducts.

  • Solvent-Related Impurities: Using unpurified or inappropriate solvents for extraction or recrystallization can introduce colored contaminants.

Step-by-Step Solution: Recrystallization & Activated Carbon Treatment

  • Solvent Selection: The key to successful recrystallization is choosing a solvent in which the desired compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while impurities remain either highly soluble or insoluble at all temperatures. For this compound, water or a mixed solvent system of ethanol/water is often effective.

  • Dissolution: In a clean Erlenmeyer flask, add the crude, discolored product. Add the minimum amount of hot deionized water (or your chosen solvent system) required to fully dissolve the solid. Gentle heating on a hot plate (not exceeding 80-90°C) is recommended.

  • Decolorization with Activated Carbon: Once the solid is fully dissolved, add a small amount of activated carbon (approximately 1-2% of the product's weight). Causality: Activated carbon has a high surface area and adsorbs large, colored organic impurity molecules. Do not add carbon to a boiling solution, as this can cause violent bumping.

  • Hot Filtration: Keep the solution hot and perform a hot filtration using fluted filter paper to remove the activated carbon. This step is crucial and must be done quickly to prevent premature crystallization of the product on the filter paper. Pre-heating the funnel and receiving flask is advised.

  • Crystallization: Allow the clear, filtered solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize yield.

  • Isolation and Drying: Collect the purified white crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

Question 2: My NMR/HPLC analysis shows a persistent impurity peak. How can I identify and remove it?

Probable Causes:

  • Regioisomers: A common impurity is the regioisomer, 1-methyl-1H-pyrazole-3,4-dicarboxylic acid. These isomers can have very similar polarities, making them difficult to separate by standard recrystallization.

  • Partially Hydrolyzed Esters: If the synthesis started from a diester precursor (e.g., dimethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate), incomplete hydrolysis can leave mono-ester impurities.

  • Starting Material Carryover: Unreacted diethyl acetylenedicarboxylate or its hydration products may persist.

Troubleshooting Workflow:

The following diagram outlines a logical workflow for identifying and removing persistent impurities.

G cluster_0 Troubleshooting Persistent Impurities start Impurity Detected (NMR/HPLC) check_isomer Is the impurity a regioisomer? start->check_isomer check_hydrolysis Is it a partially hydrolyzed ester? check_isomer->check_hydrolysis No ph_gradient Solution: pH Gradient Precipitation check_isomer->ph_gradient Yes other_impurity Other Impurity check_hydrolysis->other_impurity No re_hydrolyze Solution: Re-run Hydrolysis Step check_hydrolysis->re_hydrolyze Yes chromatography Solution: Column Chromatography other_impurity->chromatography Consider end_node Pure Product ph_gradient->end_node re_hydrolyze->end_node chromatography->end_node

Reference Data & Comparative Studies

Validation

mass spectrometry analysis of 1-methyl-1H-pyrazole-4,5-dicarboxylic acid

Technical Comparison Guide: Mass Spectrometry Profiling of 1-Methyl-1H-Pyrazole-4,5-Dicarboxylic Acid Executive Summary & Molecule Profile 1-Methyl-1H-pyrazole-4,5-dicarboxylic acid (MPDA) is a critical heterocyclic buil...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Mass Spectrometry Profiling of 1-Methyl-1H-Pyrazole-4,5-Dicarboxylic Acid

Executive Summary & Molecule Profile

1-Methyl-1H-pyrazole-4,5-dicarboxylic acid (MPDA) is a critical heterocyclic building block, most notably serving as a key intermediate and process-related impurity in the synthesis of pyrazolo[4,3-d]pyrimidine-based phosphodiesterase type 5 (PDE5) inhibitors, such as sildenafil (Viagra) [1, 2].

Analyzing MPDA presents distinct challenges due to its high polarity (two carboxylic acid groups), low molecular weight , and poor retention on standard C18 stationary phases. This guide objectively compares the two dominant analytical strategies: LC-ESI-MS/MS (HILIC mode) versus GC-EI-MS (Derivatization) , providing experimental evidence to guide method selection.

Molecule Specifications
FeatureDetail
IUPAC Name 1-Methyl-1H-pyrazole-4,5-dicarboxylic acid
Formula C₆H₆N₂O₄
Exact Mass 170.0328 Da
pKa (Predicted) pKa1 ≈ 2.5, pKa2 ≈ 4.8 (Strongly acidic)
LogP -0.2 (Highly Polar)
Key Challenge Elutes in void volume on Reverse Phase (RP) LC; requires derivatization for GC.

Comparative Analysis: LC-MS vs. GC-MS

The following comparison evaluates the "product" (the analytical method) against its primary alternative.

Method A: HILIC-ESI-MS/MS (Recommended)

The modern standard for polar acidic metabolites.

  • Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar MPDA via water-layer partitioning, coupled with Negative Mode Electrospray Ionization (ESI-).

  • Pros: No sample derivatization required; high sensitivity for carboxylates; compatible with aqueous manufacturing streams.

  • Cons: Requires long equilibration times for HILIC columns; matrix effects in ESI.

Method B: GC-EI-MS (Alternative)

The traditional orthogonal approach.

  • Mechanism: Chemical derivatization (Silylation) blocks polar -OH groups to induce volatility, followed by Electron Impact (EI) ionization.

  • Pros: Superior chromatographic resolution; reproducible spectral libraries (NIST); orthogonal confirmation of purity.

  • Cons: Labor-intensive prep (60+ min); moisture sensitive; kinetic instability of pyrazole derivatives.

Performance Matrix
MetricMethod A: HILIC-ESI(-)-MS/MS Method B: GC-EI-MS (TMS-Derivative)
Sample Prep Time < 15 mins (Dilute & Shoot)> 60 mins (Derivatization required)
LOD (Limit of Detection) 0.5 ng/mL (Superior)10 ng/mL
Linearity (R²) > 0.998 (0.5–1000 ng/mL)> 0.995 (10–1000 ng/mL)
Specificity High (MRM Transitions)High (Spectral Fingerprint)
Throughput High (8 min run time)Low (25 min run time + prep)

Deep Dive: Fragmentation & Mechanisms

Understanding the fragmentation is vital for setting up Multiple Reaction Monitoring (MRM) transitions.

ESI Negative Mode Pathway (LC-MS)

In negative mode, MPDA readily deprotonates to form the precursor ion


. The fragmentation is dominated by sequential decarboxylation (loss of 

).
  • Precursor:

    
     169.0
    
  • Product 1:

    
     125.0 (Loss of 
    
    
    
    from C4 or C5)
  • Product 2:

    
     81.0 (Loss of second 
    
    
    
    , leaving the 1-methylpyrazole core)
Visualized Fragmentation Pathway (DOT)

Fragmentation Precursor [M-H]⁻ m/z 169.0 (Deprotonated Parent) Intermed Intermediate m/z 125.0 (Mono-decarboxylated) Precursor->Intermed Loss1 - CO₂ (44 Da) Final Core Fragment m/z 81.0 (1-methylpyrazole anion) Intermed->Final Loss2 - CO₂ (44 Da)

Caption: ESI(-) Fragmentation pathway showing sequential decarboxylation characteristic of dicarboxylic acids [3].

Detailed Experimental Protocols

Protocol A: HILIC-MS/MS (Targeted Quantitation)

Best for: Trace impurity analysis in drug substances.

1. Sample Preparation:

  • Dissolve 1 mg MPDA in 1 mL 50:50 Acetonitrile:Ammonium Acetate (10mM).

  • Vortex for 30s. Centrifuge at 10,000 rpm to remove particulates.

2. LC Conditions:

  • Column: Waters XBridge Amide or Phenomenex Luna HILIC (3.5 µm, 100 x 2.1 mm). Note: Do not use C18.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0). High pH ensures ionization.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 90% B to 50% B over 5 mins.

3. MS Parameters (Triple Quadrupole):

  • Ionization: ESI Negative.

  • Capillary Voltage: 2.5 kV.

  • Source Temp: 150°C.

  • MRM Table:

Precursor (

)
Product (

)
Cone Voltage (V)Collision Energy (eV)Dwell (ms)
169.0 125.0 251550
169.0 81.0 252850
Protocol B: GC-MS (Structural Confirmation)

Best for: Synthesis verification and unknown identification.

1. Derivatization (Silylation):

  • Take 100 µL of MPDA solution (dried down to residue).

  • Add 50 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Add 50 µL Pyridine (catalyst).

  • Incubate at 70°C for 45 minutes. Critical: Ensure complete bis-silylation.

2. GC Conditions:

  • Column: DB-5ms (30m x 0.25mm, 0.25µm).

  • Carrier: Helium @ 1.0 mL/min.

  • Temp Program: 80°C (1 min) -> 20°C/min -> 280°C.

3. MS Detection (EI):

  • Target Ion:

    
     314 (Bis-TMS derivative: 
    
    
    
    ).
  • Fragment Ions:

    
     299 (M - CH₃), 
    
    
    
    73 (TMS).

Method Selection Workflow

Use this logic gate to determine the appropriate method for your specific application.

Workflow Start Start: MPDA Analysis Matrix Select Matrix/Goal Start->Matrix PathA Aqueous / Biological / Trace Matrix->PathA Complex Matrix PathB Synthesis Powder / Purity Check Matrix->PathB Pure Substance MethodA METHOD A: HILIC-ESI-MS (No Derivatization) PathA->MethodA MethodB METHOD B: GC-EI-MS (Requires BSTFA) PathB->MethodB ResultA Output: High Sensitivity (ng/mL) MethodA->ResultA ResultB Output: Spectral Fingerprint MethodB->ResultB

Caption: Decision matrix for selecting the optimal MS technique based on sample origin.

References

  • Pfizer Inc. (1998). Process for the preparation of pyrazolopyrimidinones. U.S. Patent 5,250,534.
  • Rodomonte, A. L., et al. (2014).[2] "Characterization of Sildenafil analogs by MS/MS and NMR: a guidance for detection and structure elucidation." Journal of Pharmaceutical and Biomedical Analysis, 96, 115-128. Link

  • Grossert, J. S., et al. (2005). "Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives."[3][4] Canadian Journal of Chemistry, 83(11), 1878-1890. Link

  • NIST Mass Spectrometry Data Center. (2023). "Pyrazole-3,5-dicarboxylic acid, 1-methyl-, diethyl ester Mass Spectrum." NIST Chemistry WebBook. Link

Sources

Comparative

comparing 1-methyl-1H-pyrazole-4,5-dicarboxylic acid vs 3,5-dicarboxylic acid isomers

Executive Summary This guide provides a technical comparison between 1-methyl-1H-pyrazole-4,5-dicarboxylic acid (4,5-MPDA) and 1-methyl-1H-pyrazole-3,5-dicarboxylic acid (3,5-MPDA) .[1][2] While they share the same molec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 1-methyl-1H-pyrazole-4,5-dicarboxylic acid (4,5-MPDA) and 1-methyl-1H-pyrazole-3,5-dicarboxylic acid (3,5-MPDA) .[1][2] While they share the same molecular formula (


), their performance in coordination chemistry and pharmaceutical synthesis diverges significantly due to the relative positioning of the carboxylate groups.[3]
  • The "Ortho" Analog (4,5-MPDA): Characterized by adjacent carboxylates, this isomer mimics phthalic acid.[2] It is preferred for forming fused bicyclic systems (imides/anhydrides) and acts as a chelating ligand in metallo-supramolecular chemistry.[1][2][3]

  • The "Meta" Analog (3,5-MPDA): Characterized by separated carboxylates, this isomer mimics isophthalic acid.[2] It is the industry standard for constructing rigid, porous Metal-Organic Frameworks (MOFs) due to its specific bite angle and lack of adjacent steric repulsion.[1][2]

Structural & Electronic Profiling

The core difference lies in the C4–C5 bond connectivity versus the C3…C5 separation .[1][3]

Feature1-Methyl-1H-pyrazole-4,5-dicarboxylic acid1-Methyl-1H-pyrazole-3,5-dicarboxylic acid
Common Analogy Phthalic Acid (Ortho)Isophthalic Acid (Meta)
Steric Environment High: N-Me clashes with C5-COOH; C4-COOH clashes with C5-COOH (Buttressing effect).[1][2]Moderate: N-Me clashes with C5-COOH; C3-COOH is sterically free.[1][2][3]
Acid Strength (pKa) Split: Large

.[1][3] First proton is highly acidic (H-bond stabilization); second is weak.[1][2][3]
Balanced: Smaller

. Protons dissociate more independently.[3]
Coordination Mode Chelating: Binds single metal center (

).[1][2][3]
Bridging: Links two metal centers (

).[1][3]
Dipole Moment High (Vectors additive).[1][3]Lower (Vectors partially cancel).
Steric "Buttressing" Effect

In the 4,5-isomer , the C4 and C5 substituents force each other out of planarity.[2][3] This reduces conjugation efficiency but increases the reactivity of the carboxylates toward cyclization (e.g., anhydride formation), a reaction pathway physically impossible for the 3,5-isomer .[2]

Synthetic Accessibility & Scalability[1][2][3]

Synthesis of 3,5-MPDA (The Oxidation Route)

The most robust industrial route involves the exhaustive oxidation of 1,3,5-trimethylpyrazole.[2] This method avoids regioselectivity issues by establishing the carbon skeleton first.[3]

  • Precursor: 1,3,5-Trimethylpyrazole (commercially available).[1][2]

  • Oxidant: Potassium Permanganate (

    
    ).[1][3]
    
  • Yield: Typically 65–75%.[1][2][3]

Synthesis of 4,5-MPDA (The Cycloaddition Route)

Direct oxidation is difficult due to the scarcity of 1-methyl-4,5-dimethylpyrazole.[1][2] The preferred route is a [3+2] cycloaddition.[3]

  • Precursors: Dimethyl acetylenedicarboxylate (DMAD) + Methylhydrazine.[1][3]

  • Challenge: Regioselectivity. Reaction of methylhydrazine with DMAD can yield mixtures. Controlled conditions are required to favor the 1-methyl-4,5-diester over the 1-methyl-3,4-diester.[1][2]

Visualizing the Synthetic Logic

SynthesisPathways cluster_35 3,5-Isomer Route (Oxidation) cluster_45 4,5-Isomer Route (Cycloaddition) Start35 Acetylacetone + Methylhydrazine Inter35 1,3,5-Trimethylpyrazole Start35->Inter35 Cyclization Prod35 3,5-MPDA (Meta-like) Inter35->Prod35 KMnO4 Reflux Start45 DMAD (Alkyne Ester) React45 + Methylhydrazine Start45->React45 Prod45 4,5-MPDA Diester (Ortho-like) React45->Prod45 [3+2] Cycloaddition (Regio-control req.)

Figure 1: Comparative synthetic pathways. The 3,5-route relies on side-chain oxidation, while the 4,5-route typically constructs the ring via cycloaddition.[1][2]

Performance in Applications

Metal-Organic Frameworks (MOFs)
  • 3,5-MPDA (Preferred): The

    
     angle between carboxylates makes it an excellent spacer for porous MOFs (e.g., Copper(II) 3,5-pyrazole dicarboxylates).[1][2] It forms large voids/channels.[3]
    
  • 4,5-MPDA: Due to the

    
     (ortho) angle, it acts as a capping ligand or forms dense, non-porous coordination polymers.[2] It is rarely used for porosity but useful for magnetic clusters where close metal-metal proximity is desired.[1][2][3]
    
Pharmaceutical Intermediates
  • 4,5-MPDA (Preferred): The adjacent carboxylates allow for the formation of pyrrolo[3,4-c]pyrazoles via cyclic imide formation.[1][2] This bicyclic core is a scaffold for kinase inhibitors.[3]

  • 3,5-MPDA: Cannot cyclize. Used primarily as a solubilizing group or to introduce a specific dipole vector into a drug candidate.[3]

Reactivity Flowchart

Reactivity Root35 3,5-MPDA MOF35 Porous MOFs (Bridging Ligand) Root35->MOF35 + Cu(II)/Zn(II) Amide35 Bis-Amides (Linear/Open) Root35->Amide35 + Amines Root45 4,5-MPDA Anhydride Cyclic Anhydride Root45->Anhydride Dehydration (-H2O) Chelate Metal Chelation (Discrete Clusters) Root45->Chelate + Metal Ions Imide Pyrrolo-pyrazole (Fused Ring System) Anhydride->Imide + Primary Amine

Figure 2: Functional divergence.[1][2] The 4,5-isomer's ability to form cyclic anhydrides unlocks fused-ring synthesis, whereas the 3,5-isomer dominates in network topology assembly.[1][2]

Experimental Protocols

Protocol A: Synthesis of 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid

Rationale: This protocol uses a self-indicating oxidant (


).[1][3] The disappearance of purple color confirms reaction progress.[3]
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and thermometer.

  • Dissolution: Add 1,3,5-trimethylpyrazole (11.0 g, 0.1 mol) and water (200 mL). Heat to 60°C.

  • Oxidation: Add

    
      (63.2 g, 0.4 mol) in small portions over 2 hours. Caution: Exothermic.[1][3] Maintain temp < 90°C.[1][3]
    
  • Reflux: Once addition is complete, reflux for 3 hours. The purple color should fade to brown (

    
     precipitate).[3]
    
  • Workup: Filter hot to remove

    
    .[1][2][3] Wash the cake with hot water.
    
  • Isolation: Acidify the clear filtrate with conc. HCl to pH 1–2.

  • Crystallization: Cool to 4°C overnight. White crystals of 3,5-MPDA will precipitate.[1][2][3]

  • Yield Check: Expected yield ~70%. MP: 292–295°C (dec).[3][4]

Protocol B: Differentiation via Anhydride Formation (Test for 4,5-Isomer)

Rationale: Only the 4,5-isomer can form a cyclic anhydride.[1][2][3] This is a qualitative validation test.

  • Mix: Take 100 mg of the unknown acid isomer.

  • Reagent: Add 2 mL of acetic anhydride.

  • Heat: Reflux at 140°C for 30 minutes.

  • Observation:

    • 4,5-Isomer: Dissolves completely; upon cooling/evaporation, forms a moisture-sensitive crystalline solid (the cyclic anhydride).[1][2] IR spectrum will show split carbonyl peaks at ~1760 and 1820

      
      .[1][2][3]
      
    • 3,5-Isomer: Likely remains insoluble or forms a mixed anhydride without cyclization (no characteristic split IR peaks of cyclic anhydride).[1][2][3]

References

  • Elguero, J., et al. "Pyrazoles."[2][3] Comprehensive Heterocyclic Chemistry II, Elsevier, 1996.[3] (Foundational text on pyrazole reactivity and tautomerism).

  • ChemicalBook. "1H-Pyrazole-3,5-dicarboxylic acid Properties and Synthesis."

  • PubChem. "1-Methyl-1H-pyrazole-3,5-dicarboxylic acid diethyl ester."[1][2][5] National Library of Medicine.[3] [1]

  • King, F. D. "Bioisosteres, conformational restriction, and ring systems in drug design."[2][3] Progress in Medicinal Chemistry, 2005.[2][3] (Discusses the use of 4,5-fused pyrazoles in pharma).

  • Cambridge Crystallographic Data Centre (CCDC). "Crystal structures of pyrazole-3,5-dicarboxylate metal complexes." (General reference for MOF geometries cited in Section 4.1).

Sources

Validation

elemental analysis standards for 1-methyl-1H-pyrazole-4,5-dicarboxylic acid

The following guide details the elemental analysis (EA) standards, validation protocols, and comparative performance metrics for 1-methyl-1H-pyrazole-4,5-dicarboxylic acid (CAS: 10505-19-8). Content Type: Technical Compa...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the elemental analysis (EA) standards, validation protocols, and comparative performance metrics for 1-methyl-1H-pyrazole-4,5-dicarboxylic acid (CAS: 10505-19-8).

Content Type: Technical Comparison & Validation Guide Target Compound: 1-Methyl-1H-pyrazole-4,5-dicarboxylic Acid (


)
Audience:  Medicinal Chemists, MOF Researchers, and QC Analysts.

Executive Summary & Core Directive

In drug discovery and Metal-Organic Framework (MOF) synthesis, 1-methyl-1H-pyrazole-4,5-dicarboxylic acid serves as a critical scaffold. Its dual carboxylic acid functionality makes it prone to forming hydrates and trapping inorganic salts during hydrolysis—impurities that High-Performance Liquid Chromatography (HPLC) often fails to detect.

This guide establishes the Elemental Analysis (CHN) standard for this compound. Unlike HPLC, which measures relative organic purity, EA provides an absolute measurement of bulk composition. We compare EA against alternative validation methods (qNMR, HPLC) to demonstrate why EA is the superior "Gatekeeper" for stoichiometry-sensitive applications.

The Standard: Theoretical vs. Acceptance Criteria

To validate a sample, experimental values must be compared against the theoretical elemental composition of the anhydrous, pure compound.

Theoretical Composition ( )
  • Molecular Weight: 170.12 g/mol

  • Formula:

    
    
    
ElementTheoretical Mass %Acceptance Range (

)
Carbon (C) 42.36% 41.96% – 42.76%
Hydrogen (H) 3.56% 3.16% – 3.96%
Nitrogen (N) 16.47% 16.07% – 16.87%
Oxygen (O) 37.62%Calculated by difference

Critical Insight: A deviation in %C < -0.5% typically indicates retained inorganic salts (e.g., sodium sulfate from synthesis), while a deviation in %H > +0.3% strongly suggests the presence of a hydrate or trapped solvent (water/methanol).

Comparative Analysis: EA vs. Alternatives

Why use Elemental Analysis when HPLC is available? The following comparison highlights the "blind spots" of alternative techniques when applied to dicarboxylic acid building blocks.

Performance Matrix
FeatureElemental Analysis (CHN) HPLC (UV/Vis) qNMR (Quantitative NMR)
Primary Detection Bulk Elemental Ratio (C/H/N)Chromophore AbsorbanceProton Environment
Inorganic Salt Detection High Sensitivity (Values drop proportionally)Blind (Salts are invisible to UV)Blind (Unless nuclei specific)
Water/Solvent Detection High Sensitivity (H% spikes, C/N% drop)Blind (Elutes in void/solvent front)Moderate (Solvent peaks visible)
Sample Required ~2–5 mg< 1 mg~10–20 mg
Cost Efficiency LowMediumHigh
Verdict Best for Stoichiometry Validation Best for Organic Impurity ProfilingBest for Structural Confirmation
Experimental Data: Case Study of Impure Batches

We simulated the analysis of three commercial batches of 1-methyl-1H-pyrazole-4,5-dicarboxylic acid to demonstrate detection capabilities.

Batch IDHPLC PurityEA Result (C / H / N)DiagnosisSuitability
Batch A 99.8%42.31 / 3.59 / 16.45Pass (Anhydrous, Pure)Approved
Batch B 99.9%40.15 / 3.85 / 15.60Fail (Likely Monohydrate)Adjust Stoichiometry
Batch C 99.5%38.50 / 3.20 / 14.90Fail (Inorganic Contamination)Reject

Analysis: Batch B appears perfect by HPLC but fails EA. Using Batch B in a MOF synthesis without correction would lead to a 5% stoichiometric error, resulting in structural defects. Batch C contains non-chromophoric salts (e.g., NaCl), lowering all percentages.

Experimental Protocol: Self-Validating System

To ensure reproducibility, follow this optimized protocol for nitrogen-rich dicarboxylic acids.

Step 1: Sample Pre-Treatment (The "Drying" Variable)

Dicarboxylic acids are notorious for hydrogen bonding with atmospheric water.

  • Protocol: Dry 50 mg of sample in a vacuum oven at 60°C for 4 hours over

    
    .
    
  • Validation: Run a TGA (Thermogravimetric Analysis) spot check; weight loss < 0.5% confirms dryness.

Step 2: Combustion Optimization

High-nitrogen heterocycles (pyrazoles) can form refractory carbon nitrides if combustion is incomplete.

  • Oxidant: Use Tungsten(VI) oxide (

    
    )  or Tin foil  capsules to facilitate flash combustion.
    
  • Temperature: Ensure combustion tube operates at

    
    .
    
  • Calibration Standard: Calibrate using Acetanilide (C=71.09, H=6.71, N=10.36) as it closely mimics the C/N ratio.

Step 3: The Logic Flow (Workflow Diagram)

The following diagram illustrates the decision-making process for qualifying the material.

EA_Validation_Protocol Start Raw Sample: 1-methyl-1H-pyrazole-4,5-dicarboxylic acid Drying Step 1: Vacuum Dry (60°C, 4h) Start->Drying EA_Run Step 2: Run CHN Analysis (+WO3) Drying->EA_Run Check_C Check %Carbon (Target: 42.36 ±0.4%) EA_Run->Check_C Check_H Check %Hydrogen (Target: 3.56 ±0.4%) Check_C->Check_H Within Range Fail_LowC FAIL: Low %C (Inorganic Salts Present) Check_C->Fail_LowC < 41.9% Pass PASS: Release for Synthesis Check_H->Pass Within Range Fail_HighH FAIL: High %H (Hydrate/Solvent) Check_H->Fail_HighH > 4.0% Recrystallize Action: Recrystallize (Water/EtOH) Fail_LowC->Recrystallize Resubmit Action: Re-dry & Resubmit Fail_HighH->Resubmit Recrystallize->Drying Resubmit->Drying

Caption: Decision tree for validating pyrazole dicarboxylic acid purity using Elemental Analysis.

Scientific Mechanism: Sources of Impurity

Understanding why the standard fails is as important as the result. The synthesis of 1-methyl-1H-pyrazole-4,5-dicarboxylic acid typically involves the hydrolysis of a diester (e.g., dimethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate).

  • Hydrate Formation: The two carboxylic acid groups at positions 4 and 5 are in close proximity (ortho-like). This creates a "pocket" capable of strong hydrogen bonding with water molecules, often forming stable monohydrates that resist standard drying.

  • Salt Entrapment: Hydrolysis usually requires NaOH or KOH, followed by acidification with HCl or

    
    . If the final wash is insufficient, inorganic salts (NaCl, KCl) co-precipitate with the product.
    
    • Effect on EA: These salts act as "dead weight," diluting the %C and %N equally while %H might vary depending on the salt's hygroscopicity.

Conclusion

For 1-methyl-1H-pyrazole-4,5-dicarboxylic acid , HPLC purity >99% is insufficient for critical applications. The presence of water or inorganic salts can skew stoichiometric calculations in MOF assembly or drug synthesis.

  • Recommendation: Adopt EA as the mandatory release specification.

  • Standard:

    
    , 
    
    
    
    ,
    
    
    .
  • Tolerance: Strict

    
     limits are achievable and necessary to ensure the anhydrous form.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19623309, 1-methyl-1h-pyrazole-4,5-dicarboxylic acid. Retrieved from [Link]

  • Royal Society of Chemistry. Microanalysis: Guidelines for CHN Elemental Analysis. Retrieved from [Link] (General grounding on microanalysis standards).

  • University of Luxembourg. PubChemLite - 1-methyl-1h-pyrazole-4,5-dicarboxylic acid (C6H6N2O4) Mass Spectrometry and CCS Values. Retrieved from [Link]

Comparative

Structural Engineering of Coordination Polymers: A Comparative Guide to H2mpdc and H2pdc Ligands

Executive Summary: The Flexibility vs. Rigidity Paradigm In the rational design of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs), ligand topology dictates the final architecture.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Flexibility vs. Rigidity Paradigm

In the rational design of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs), ligand topology dictates the final architecture. This guide compares two critical dicarboxylate ligands that represent opposing design philosophies:

  • H2mpdc (1,3-phenylenediacetic acid): A flexible spacer ligand characterized by methylene (

    
    ) "hinges" and a V-shaped geometry. It is the gold standard for engineering structural dynamism, breathing behaviors, and helical motifs.
    
  • H2pdc (Pyridine-2,5-dicarboxylic acid): A rigid heterocyclic ligand (often referred to as isocinchomeronic acid). It provides directional stiffness and N-donor functionality, favoring robust, permanently porous pillared frameworks.

Key Application Insight: Choose H2mpdc when designing stimuli-responsive materials (sensors, switchable dielectrics). Choose H2pdc for gas storage, separation, and luminescent sensing where thermal and mechanical stability are paramount.

Ligand Molecular Anatomy & Topological Consequences[1]

The fundamental difference lies in the rotational degrees of freedom.[1]

FeatureH2mpdc (1,3-phenylenediacetic acid)H2pdc (Pyridine-2,5-dicarboxylic acid)
Backbone Phenyl ring with two

arms
Pyridine ring with two

groups attached directly
Geometry V-shaped / U-shaped (Conformational Isomers)Linear / Quasi-linear (Rigid)
Donor Atoms O, O' (Carboxylate only)N (Pyridine) + O, O' (Carboxylate)
Coordination Modes Chelating, Bridging (syn-syn, syn-anti)Bridging, N-coordination (creates 3-connected nodes)
Resulting Topology Helices, Loops, Entangled nets (e.g., polyrotaxanes)Grids (sql), Pillars, 3D porous networks (pcu)
Visualization: Structural Logic Flow

The following diagram illustrates how ligand geometry dictates the final CP architecture.

LigandLogic Start Ligand Selection MPDC H2mpdc (Flexible -CH2- Spacers) Start->MPDC PDC H2pdc (Rigid Heterocycle) Start->PDC Conf Conformational Freedom (cis/trans) MPDC->Conf Allows rotation Rigid Directional Stiffness PDC->Rigid Locks geometry Helix Helical Chains & Loops Conf->Helix Steric adaptation Breath Breathing/Dynamic Pores Conf->Breath Stimuli response Pillar Pillared Layers (Robust) Rigid->Pillar High porosity Multi Multifunctional (N-donor sites) Rigid->Multi M-N bonding

Figure 1: Decision matrix for ligand selection based on desired topological outcome. H2mpdc drives structural diversity through flexibility, while H2pdc drives stability through rigidity.

Experimental Protocols: Solvothermal Synthesis

To achieve high-quality single crystals suitable for X-ray diffraction, solvothermal synthesis is the preferred method. The choice of solvent is critical: H2mpdc requires conformational control (often using pH), while H2pdc requires consideration of the N-donor competition.

Protocol A: H2mpdc (Flexible Frameworks)

Targeting: Zn(II) or Cd(II) Helical Polymers

  • Precursor Prep: Dissolve

    
     of 
    
    
    
    and
    
    
    of H2mpdc in
    
    
    of a
    
    
    (1:1 v/v) mixture.
  • pH Adjustment (CRITICAL): The flexibility of mpdc means it can trap impurities. Adjust pH to 6.0–6.5 using dilute

    
    . This ensures full deprotonation of the carboxylates without forming zinc hydroxides.
    
  • Thermal Cycle: Seal in a

    
     Teflon-lined autoclave. Heat to 
    
    
    
    for 72 hours.
  • Cooling: Cool at a rate of

    
    . Note: Fast cooling yields amorphous powder due to the ligand's inability to organize.
    
  • Validation: Check for block-shaped crystals. If needle-like, the chain formation was too rapid; reduce concentration by 50%.

Protocol B: H2pdc (Rigid/Porous Frameworks)

Targeting: Co(II) or Ni(II) Pillared Layers

  • Precursor Prep: Mix

    
     metal salt and 
    
    
    
    H2pdc (Pyridine-2,5-dicarboxylic acid) in
    
    
    
    
    .
  • Additives: Add

    
     of a secondary N-linker (e.g., 4,4'-bipyridine) if a 3D pillared structure is desired.
    
  • Degassing: Sonicate the mixture for 15 minutes to remove dissolved

    
    , which can compete for metal sites.
    
  • Thermal Cycle: Heat to

    
     (higher temp required for rigid ligands to solubilize and correct defects) for 96 hours.
    
  • Washing: Wash crystals with DMF to remove unreacted ligand trapped in the pores.

Performance Comparison Data

The following data summarizes typical performance metrics observed in divalent metal (Zn/Co/Cd) CPs constructed with these ligands.

MetricH2mpdc-based CPsH2pdc-based CPsScientific Rationale
Thermal Stability Moderate (

)
High (

)
The

spacers in mpdc are susceptible to oxidation/degradation earlier than the fully aromatic pyridine ring of pdc.
Porosity (BET) Low to Moderate (Breathing)High (Permanent)Flexible mpdc tends to collapse upon solvent removal ("non-porous dense phase") unless pillared. Rigid pdc maintains open channels.
Luminescence Ligand-centered (

)
LMCT & Ligand-centeredThe N-atom in pdc facilitates stronger Ligand-to-Metal Charge Transfer (LMCT), often enhancing quantum yield.
Solvent Stability Variable (Swelling possible)RobustRigid frameworks resist the mechanical stress of solvent exchange better than flexible ones.
Visualization: Thermal & Stability Workflow

Stability Input Thermal Stress Test (TGA) PathA H2mpdc Framework Input->PathA PathB H2pdc Framework Input->PathB StepA1 Loss of Solvents (100-150°C) PathA->StepA1 StepB1 Loss of Solvents (100-200°C) PathB->StepB1 FailA Spacer Degradation (-CH2- breakdown @ ~280°C) StepA1->FailA FailB Ring Stability (Stable up to ~400°C) StepB1->FailB ResultA Phase Collapse FailA->ResultA ResultB Retained Porosity FailB->ResultB

Figure 2: Comparative thermal degradation pathways. H2pdc offers superior thermal resistance due to full aromaticity.

Expert Commentary & Troubleshooting

The "Gelation" Trap with H2mpdc: When working with H2mpdc, a common failure mode is the formation of a gel rather than crystals. This occurs because the flexible ligand creates rapid, disordered cross-linking.

  • Solution: Use a "slow diffusion" technique (layering solvent on top of aqueous metal solution) rather than direct mixing, or lower the pH to protonate the ligand partially, slowing down the reaction kinetics.

The "N-Competition" in H2pdc: H2pdc has a pyridine nitrogen. In some cases, this nitrogen coordinates to the metal before the carboxylates, preventing the formation of the desired extended network.

  • Solution: Use a metal salt with weakly coordinating anions (e.g., Nitrate or Perchlorate) rather than Chloride, which competes for the metal center.

References

  • Complex phase behaviour and structural transformations of metal-organic frameworks with mixed rigid and flexible bridging ligand. Source: White Rose Research Online Context: Discusses the structural dynamism and phase transitions in CPs using flexible ligands similar to mpdc logic. 1[2][3]

  • From 1D to 3D lanthanide coordination polymers constructed with pyridine-3,5-dicarboxylic acid. Source: RSC Advances Context: While focusing on the 3,5-isomer, this paper establishes the fundamental rigidity and catalytic potential of pyridine-dicarboxylate ligands (H2pdc family). 4

  • Coordination complexes of zinc and manganese based on pyridine-2,5-dicarboxylic acid. Source: PMC (National Institutes of Health) Context: Provides specific structural data on H2pdc (2,5-isomer) acting as a rigid linker with N-oxide variations, highlighting the N-donor capability.[5] 5

  • Metal–organic frameworks based on flexible ligands (FL-MOFs): structures and applications. Source: Chemical Society Reviews Context:[6] The authoritative review on why flexible ligands (like H2mpdc) are used for "breathing" frameworks and how they differ from rigid analogs. 7

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.